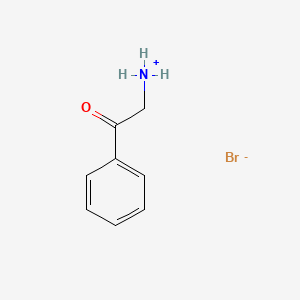
Phenacylazanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenacylazanium bromide, also known as phenacyl bromide, is an organic compound with the formula C₆H₅C(O)CH₂Br. This colorless solid is a powerful lachrymator and a useful precursor to other organic compounds. It was first reported in 1871 and is prepared by the bromination of acetophenone .
准备方法
Synthetic Routes and Reaction Conditions: Phenacylazanium bromide is synthesized through the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions typically include:
- Temperature: Room temperature to 50°C
- Solvent: Acetic acid or carbon tetrachloride
- Reagents: Bromine (Br₂)
The reaction can be represented as:
C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr
Industrial Production Methods: Industrial production of phenacylazanium bromide follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of bromine in excess to ensure complete bromination
- Efficient separation and purification techniques to isolate the product
化学反应分析
Phenacylazanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: Phenacylazanium bromide reacts with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products. For example, reaction with an amine yields a phenacylamine derivative.
Reagents and Conditions: Nucleophiles (amines, thiols, alcohols), solvents like ethanol or methanol, room temperature to reflux conditions.
Oxidation Reactions:
Oxidation to Phenacyl Azides: Phenacylazanium bromide can be oxidized to phenacyl azides using oxidizing agents like sodium azide.
Reagents and Conditions: Sodium azide, solvents like dimethylformamide (DMF), room temperature.
Reduction Reactions:
Reduction to Phenacyl Alcohols: Phenacylazanium bromide can be reduced to phenacyl alcohols using reducing agents like sodium borohydride.
Reagents and Conditions: Sodium borohydride, solvents like ethanol, room temperature.
Major Products Formed:
- Phenacylamine derivatives
- Phenacyl azides
- Phenacyl alcohols
科学研究应用
Phenacylazanium bromide has significant applications in various fields:
Chemistry:
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in multicomponent reactions to build complex molecular structures.
Biology:
- Utilized in the synthesis of bioactive molecules and pharmaceuticals.
- Acts as a precursor for the development of enzyme inhibitors and receptor modulators.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry:
- Applied in the production of dyes, pigments, and other industrial chemicals.
- Used in the manufacture of agrochemicals and pesticides.
作用机制
The mechanism of action of phenacylazanium bromide involves its reactivity as an electrophile. The compound’s carbonyl group and bromine atom make it highly reactive towards nucleophiles. The molecular targets and pathways involved include:
Electrophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Pathways: The compound can participate in pathways involving nucleophilic substitution, oxidation, and reduction reactions.
相似化合物的比较
Phenacylazanium bromide can be compared with other similar compounds such as:
Phenacyl Chloride:
- Similar structure but with a chlorine atom instead of bromine.
- Less reactive compared to phenacylazanium bromide.
Phenacyl Iodide:
- Contains an iodine atom instead of bromine.
- More reactive due to the larger atomic size of iodine.
Phenacyl Fluoride:
- Contains a fluorine atom instead of bromine.
- Least reactive among the halogenated phenacyl compounds.
Uniqueness of Phenacylazanium Bromide:
- Phenacylazanium bromide is unique due to its optimal reactivity, making it a versatile intermediate in organic synthesis.
- Its balanced reactivity allows for controlled reactions, making it suitable for various applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
phenacylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.BrH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCKVZHZZHXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[NH3+].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














